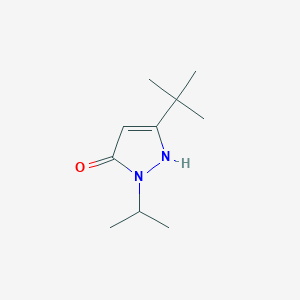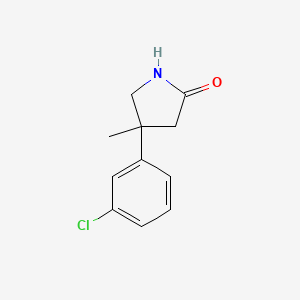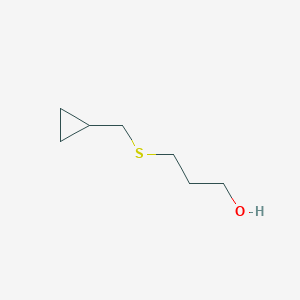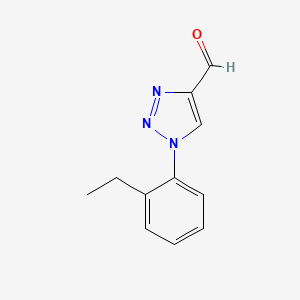
1-(2,3-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
説明
The compound “1-(2,3-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule. It likely contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The “2,3-difluorophenyl” part suggests the presence of a phenyl ring with fluorine atoms at the 2nd and 3rd positions .
Synthesis Analysis
While specific synthesis information for this compound is not available, compounds with similar structures have been synthesized. For example, a study discusses the synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl .科学的研究の応用
Antimicrobial Activities
Research on derivatives of 1,2,3-triazole compounds, including those similar to 1-(2,3-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, has shown promising antimicrobial properties. For instance, Bhat et al. (2016) synthesized a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds displaying broad-spectrum antimicrobial activities and moderate to good antioxidant activities, highlighting their potential as good inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).
Fluorescence Probes for Biological Applications
A study by Chu et al. (2019) focused on designing a new fluorescence probe with aggregation-induced emission enhancement and intramolecular charge-transfer characteristics for homocysteine detection. This probe, synthesized through the coupling reaction involving a derivative of the 1,2,3-triazole-4-carbaldehyde, showed high selectivity and sensitivity, demonstrating significant potential for researching effects of homocysteine in biological systems (Chu et al., 2019).
Chemical Synthesis and Structural Analysis
Gonzaga et al. (2016) reported the crystal structures of compounds with activity as α-glycosidase inhibitors, including a derivative of 1,2,3-triazole-4-carbaldehyde. These compounds exhibited varying degrees of activity, attributed to their structural characteristics and intermolecular interactions, providing insights into the design of more effective enzyme inhibitors (Gonzaga et al., 2016).
Synthesis Techniques and Characterization
Journet et al. (2001) described a highly efficient and mild synthesis method for variously 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, emphasizing the safety and efficacy of their approach. This research contributes to the development of novel synthesis techniques that can be applied to the creation of triazole derivatives, including those related to 1-(2,3-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde (Journet et al., 2001).
将来の方向性
特性
IUPAC Name |
1-(2,3-difluorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N3O/c10-7-2-1-3-8(9(7)11)14-4-6(5-15)12-13-14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUWCMPEDFOROX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467175.png)






![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(4-methylphenyl)ethan-1-one](/img/structure/B1467187.png)
![1-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1467188.png)